molecular formula C24H23ClN4O4S B295710 (6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295710
M. Wt: 499 g/mol
InChI Key: SXJVCWVTTSDFSG-HACRSSKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylidene group, a thiadiazolo ring, and various substituents such as chloro, methoxy, and phenoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiadiazolo derivatives, and appropriate reagents for introducing the chloro, methoxy, and phenoxyethoxy groups. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are commonly used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with altered functional groups.

Scientific Research Applications

(6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: shares structural similarities with other thiadiazolo[3,2-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H23ClN4O4S

Molecular Weight

499 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23ClN4O4S/c1-3-7-20-28-29-22(26)17(23(30)27-24(29)34-20)12-15-13-18(25)21(19(14-15)31-2)33-11-10-32-16-8-5-4-6-9-16/h4-6,8-9,12-14,26H,3,7,10-11H2,1-2H3/b17-12-,26-22?

InChI Key

SXJVCWVTTSDFSG-HACRSSKKSA-N

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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